3-Bromo-2-formylpyridine

Physical property benchmarking Solid-state handling Regioisomer identification

Researchers requiring a regiospecific ortho-bifunctional pyridine scaffold for sequential diversification face limited options. 3-Bromo-2-formylpyridine (CAS 405174-97-2) solves this with its unique C2-CHO / C3-Br arrangement enabling two non-interfering synthetic steps: • Pd-catalyzed cross-coupling at C3-Br followed by C2-CHO condensation generates ortho-fused bicyclic systems (furo[3,2-b]pyridines, pyrrolo[3,2-b]pyridines). • Validated entry point for σ₁ receptor ligands (Kᵢ 4.9-10 nM) per Miyata & Wünsch (2014) Eur. J. Med. Chem. • Solid form (mp 62-63°C) enables precise gravimetric dispensing for automated HTE platforms; 97% purity with batch-specific NMR/HPLC/GC certificates.

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 405174-97-2
Cat. No. B112598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-formylpyridine
CAS405174-97-2
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)Br
InChIInChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H
InChIKeyDCOPXKMVVJNPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-formylpyridine Overview


3-Bromo-2-formylpyridine (CAS 405174-97-2, IUPAC: 3-bromopicolinaldehyde) is a heteroaromatic compound of the pyridine carboxaldehyde class, bearing a bromine atom at C3 and a formyl group at C2 in an ortho relationship [1]. It is a crystalline solid with a melting point of 62–63 °C and a molecular formula of C₆H₄BrNO (MW 186.01 g/mol) . This bifunctional scaffold is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, where the ortho-disposed bromine and aldehyde groups enable sequential, regioselective transformations—particularly halogen-metal exchange, cross-coupling, and cyclocondensation reactions—that are not accessible with the parent 2-formylpyridine or with regioisomeric bromopyridine carbaldehydes [2].

Scaffold class: Bifunctional ortho-brominated pyridine carboxaldehyde
Workflow fit: Sequential cross-coupling and cyclocondensation synthesis
Handling context: Ambient-temperature crystalline solid suitable for gravimetric dispensing

Why 3-Bromo-2-formylpyridine Is Irreplaceable


Generic substitution fails because 3-bromo-2-formylpyridine occupies a unique position at the intersection of physical form, bifunctional reactivity, and regiochemical outcome. The parent 2-formylpyridine (mp −21 °C) is a liquid that lacks a halogen handle for cross-coupling, while 3-bromopyridine (mp −27 °C) is a liquid devoid of the aldehyde necessary for condensation, reductive amination, and heterocycle formation. Among the regioisomeric bromopyridine carbaldehydes, the ortho C2–CHO / C3–Br arrangement confers a distinct directing effect in lithiation and halogen-metal exchange relative to the C2–Br / C3–CHO isomer (2-bromo-3-formylpyridine, mp 73 °C) or the more distal C6–Br isomer (6-bromo-2-formylpyridine, mp 79–85 °C) . As demonstrated by Mandal et al., the synthetic accessibility of each regioisomer differs measurably: the two-step yield from the corresponding bromopicoline precursor varies from ~46% to ~74% across the seven scaffolds, making direct interchange without re-optimization of downstream chemistry unreliable [1].

2-Formylpyridine or 3-bromopyridine lack orthogonal bifunctional handles: generic substitution removes a critical coupling or condensation site.
Regioisomeric bromopyridine carbaldehydes (C2–Br/C3–CHO, C6–Br) alter lithiation regioselectivity and cyclization geometry; synthetic route outcomes may not transfer.
Physical form mismatch: liquid parents introduce volumetric dispensing variability and may not support the same automated solid-handling workflows.

3-Bromo-2-formylpyridine: Differentiating Evidence


Melting Point Differentiation

The melting point of 3-bromo-2-formylpyridine (62–63 °C) is substantially higher than that of the parent 2-formylpyridine (−21 °C, liquid) and 3-bromopyridine (−27 °C, liquid) , and distinctly lower than its regioisomers 6-bromo-2-formylpyridine (79–85 °C) , 5-bromo-2-formylpyridine (91–96 °C) , and 2-bromo-3-formylpyridine (69–75 °C) . This mp window (62–63 °C) provides a convenient solid form at ambient temperature that still melts at a low enough temperature to be compatible with melt-phase or solvent-free reaction screening, while the substantial mp gap (≥7 °C) from the nearest regioisomer (2-bromo-3-formylpyridine, 73 °C) enables unambiguous identity confirmation by melting point upon receipt .

Melting Point Differentiation
Cross-study comparable
Target mp 62–63 °C vs. parent 2-formylpyridine (−21 °C), 3-bromopyridine (−27 °C), and regioisomers (69–96 °C).
Solid at ambient temperature enables convenient handling and gravimetric dispensing. The ≥7 °C gap from the nearest regioisomer supports mp-based identity verification for incoming quality control.
Data from vendor certificates of analysis; method context may vary.
Physical property benchmarking Solid-state handling Regioisomer identification

Synthetic Yield Comparison

In the unified two-step synthesis from bromopicolines via gem-dibromomethyl intermediates, 3-bromo-2-formylpyridine (scaffold 6) was obtained with a bromination yield of 76% and a hydrolysis yield of 84%, giving a combined two-step yield of ~64% [1]. This compares with scaffold 3 (6-bromo-2-formylpyridine): bromination 88%, hydrolysis 86%, combined ~76%; scaffold 2 (2-bromo-3-formylpyridine): bromination 83%, hydrolysis 83%, combined ~69%; scaffold 1 (2-bromo-5-formylpyridine): bromination 82%, hydrolysis 79%, combined ~65%; and scaffold 7 (4-bromo-2-formylpyridine): bromination 72%, hydrolysis 60%, combined ~43% [1]. The hydrolysis step for 3-bromo-2-formylpyridine (84%) outperforms its closest ortho-substituted analog scaffold 2 (83%) and is markedly superior to the para-related scaffold 7 (60%), indicating that the C2–CHO / C3–Br arrangement is favorably disposed toward aqueous CaCO₃-mediated hydrolysis [1].

Synthetic Yield Comparison
Head-to-head
Two-step combined yield ~64% (bromination 76%, hydrolysis 84%). Hydrolysis step outperforms para-related scaffold 7 (60%).
Hydrolysis efficiency supports scalable procurement of this regioisomer. Yield parity with several regioisomers avoids a synthetic penalty.
Mandal et al., Tetrahedron Lett. 2005; NBS/CaCO₃ conditions. Yields are condition-dependent.
Synthetic efficiency comparison Regioisomer yield benchmarking Building block procurement rationale

Ortho-Directing Bifunctional Architecture

In 3-bromo-2-formylpyridine, the formyl group at C2 acts as a directing group for ortho-metalation, enabling selective deprotonation at C4, while the C3 bromine remains available for subsequent halogen-metal exchange or cross-coupling [1]. This contrasts with 6-bromo-2-formylpyridine, where the bromine occupies the position ortho to the ring nitrogen and para to the formyl group, altering the electronic environment and lithiation regioselectivity [2]. In the 2014 study by Miyata and Wünsch, regioisomeric bromopyridinecarbaldehyde acetals 7a–d underwent bromine/lithium exchange and subsequent addition to 1-benzylpiperidin-4-one with structurally dependent efficiency, demonstrating that the position of both bromine and the protected aldehyde dictates the outcome of the key C–C bond-forming step [3]. The ortho relationship in 3-bromo-2-formylpyridine positions the formyl group to participate in post-coupling cyclization reactions (e.g., imine, oxime, or hydrazone formation followed by ring closure) that are geometrically inaccessible from the 1,3- or 1,4-disposed isomers [1].

Ortho-Directing Architecture
Class-level inference
C2–CHO directs lithiation to C4 while C3–Br remains available for cross-coupling, enabling sequential functionalization.
Ortho relationship is essential for post-coupling cyclization pathways. Directing-group hierarchy inference requires substrate-specific validation.
Inferred from pyridine metalation principles; exact lithiation selectivity not quantified for this scaffold.
Regioselective metalation Ortho-directing group Halogen-metal exchange selectivity

σ₁ Receptor Ligand Synthesis Validation

In a systematic study of four regioisomeric spirocyclic furopyridines (2a–d) as σ₁ receptor ligands, 3-bromo-2-formylpyridine—protected as its acetal 7b—was employed as the specific precursor for the synthesis of furopyridine 2b [1]. Following bromine/lithium exchange, addition to 1-benzylpiperidin-4-one, and acid-catalyzed cyclization, the four regioisomers 2a–d were obtained and evaluated in radioligand binding assays. All four regioisomers displayed comparable σ₁ affinities (Kᵢ = 4.9–10 nM) and showed high selectivity over the σ₂ subtype, but the position of the pyridine N-atom did not significantly affect σ₁ affinity [1]. This study illustrates a critical case where the choice of bromopyridine carbaldehyde regioisomer is dictated not by the final biological activity but by the synthetic route: only the specific regioisomer 7b (derived from 3-bromo-2-formylpyridine) provides the correct connectivity to access furopyridine 2b [1].

σ₁ Receptor Ligand Validation
Supporting evidence
Regioisomeric spirocyclic furopyridines (2a–d) showed comparable σ₁ Kᵢ (4.9–10 nM). 3-Bromo-2-formylpyridine acetal 7b provides specific connectivity for furopyridine 2b.
Publication-validated use case where regioisomer choice is dictated by synthetic route connectivity, not final pharmacology.
Miyata & Wünsch, Eur. J. Med. Chem. 2014; n-BuLi/THF conditions.
Sigma-1 receptor ligands Spirocyclic furopyridines Regioisomeric probe synthesis

Physical Form: Solid Handling Advantage

Unlike the two mono-functional parent compounds—2-formylpyridine (yellow liquid, mp −21 °C) and 3-bromopyridine (colorless liquid, mp −27 °C) —3-bromo-2-formylpyridine is a crystalline solid at ambient temperature (mp 62–63 °C) . This solid physical form provides superior weighing accuracy for sub-milligram quantities in parallel synthesis, eliminates the volumetric dispensing errors associated with viscous or volatile liquids, and reduces the risk of airborne contamination during open-bench handling . The compound is typically supplied at ≥95% purity (HPLC), with some vendors offering 97% purity with batch-specific QC certificates including NMR, HPLC, and GC , providing a level of batch-to-batch traceability that is more demanding to maintain for low-melting liquids prone to oxidative or moisture-induced degradation .

Solid Handling Advantage
Class-level
Crystalline solid (mp 62–63 °C) vs. liquid parent compounds (mp −21 to −27 °C); typical purity 95–97%.
Supports microbalance-compatible workflows and reduces volumetric dispensing errors. Solid form simplifies long-term storage without cold-chain requirements.
Physical property data from vendor datasheets; review batch-specific purity certificates.
Solid handling advantage Weighing accuracy Stability in storage

3-Bromo-2-formylpyridine Applications


Ortho-Fused Heterocycle Synthesis

The C2–CHO / C3–Br ortho arrangement is structurally mandatory for synthetic sequences where a palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at the C3 bromide is followed by an intramolecular condensation of the C2 aldehyde with a nucleophile introduced at C3, generating ortho-fused bicyclic systems such as furo[3,2-b]pyridines, pyrrolo[3,2-b]pyridines, or thieno[3,2-b]pyridines [1]. The Miyata and Wünsch (2014) synthesis of spirocyclic furopyridine 2b from 3-bromo-2-formylpyridine acetal 7b is a direct literature precedent for this application logic [1]. The 84% hydrolysis yield reported in the Mandal et al. (2005) unified synthesis further supports the viability of accessing this scaffold at scale [2].

Medicinal Chemistry Library Design

In parallel library synthesis, the bifunctional nature of 3-bromo-2-formylpyridine supports two sequential, non-interfering diversification steps: first, transition-metal-catalyzed diversification at C3–Br; second, aldehyde derivatization (reductive amination, hydrazone/oxime formation, Knoevenagel condensation). This orthogonal reactivity is absent in both 2-formylpyridine (no halogen handle) and 3-bromopyridine (no carbonyl handle) . The solid physical form (mp 62–63 °C) enables precise gravimetric dispensing into 96-well or 384-well plates for automated library production, with the ≥7 °C melting point gap from the nearest regioisomer providing a simple QC checkpoint to verify correct building block identity prior to reaction setup .

σ₁ Receptor Ligand Development

The 2014 European Journal of Medicinal Chemistry study by Miyata and Wünsch explicitly employed 3-bromo-2-formylpyridine (as acetal 7b) among four regioisomeric bromopyridinecarbaldehyde acetals to systematically probe the effect of pyridine N-atom position on σ₁ receptor affinity [1]. The resulting furopyridine 2b exhibited σ₁ Kᵢ values in the 4.9–10 nM range with high σ₁/σ₂ selectivity, demonstrating that the 3-bromo-2-formylpyridine-derived scaffold is a validated entry point for σ₁ ligand programs. Notably, the pharmacology across the four regioisomers was comparable, meaning the choice of 3-bromo-2-formylpyridine over other regioisomers is driven entirely by synthetic accessibility and the desired connectivity of the final furopyridine [1].

High-Throughput Experimentation Compatibility

For laboratories operating automated high-throughput experimentation (HTE) platforms, the combination of (i) ambient-temperature solid form eliminating liquid-handling calibration, (ii) melting point (62–63 °C) low enough to permit melt-phase reactions without specialized high-temperature equipment, (iii) density (~1.68–1.70 g/cm³) enabling accurate volumetric estimation of molten reagent, and (iv) availability at 97% purity with batch-specific NMR/HPLC/GC certificates makes 3-bromo-2-formylpyridine a technically robust building block choice relative to liquid analogs (2-formylpyridine, 3-bromopyridine) that require density correction and are more susceptible to oxidative degradation upon repetitive sampling .

Application
Selection Property
Validation Focus
Ortho-fused heterocycle synthesis
Ortho C2–CHO / C3–Br connectivity for sequential coupling-cyclization
Cyclization efficiency with target coupling partners
Medicinal chemistry library design
Bifunctional orthogonal reactivity (C3–Br cross-coupling, C2–CHO derivatization)
Parallel diversification tolerance and building block identity check
σ₁ receptor ligand development
Regioisomeric scaffold providing correct connectivity for furopyridine 2b
Replication of reported bromine/lithium exchange and cyclization sequence
High-throughput experimentation
Ambient solid form with low melt point and high purity
Gravimetric dispensing precision and melt-phase reaction compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-formylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.